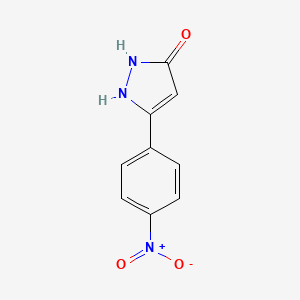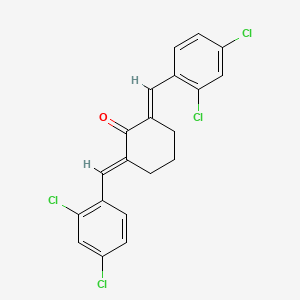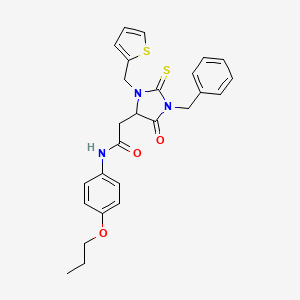![molecular formula C24H16ClNO2 B11093839 6-chloro-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B11093839.png)
6-chloro-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-{4-[(E)-2-phenyl-1-ethenyl]phenyl}-4-quinolinecarboxylic acid is a complex organic compound with a quinoline core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple aromatic rings and a carboxylic acid group contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-{4-[(E)-2-phenyl-1-ethenyl]phenyl}-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Coupling with the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, using a palladium catalyst and a phenylboronic acid derivative.
Formation of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, involving the coupling of a halogenated quinoline with styrene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
化学反応の分析
Types of Reactions
6-Chloro-2-{4-[(E)-2-phenyl-1-ethenyl]phenyl}-4-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
6-Chloro-2-{4-[(E)-2-phenyl-1-ethenyl]phenyl}-4-quinolinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 6-chloro-2-{4-[(E)-2-phenyl-1-ethenyl]phenyl}-4-quinolinecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic rings and carboxylic acid group allow it to form strong hydrophobic and hydrogen bonding interactions with target proteins, potentially inhibiting their activity. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- 6-Chloro-2-phenyl-4-quinolinecarboxylic acid
- 6-Methyl-2-phenyl-4-quinolinecarboxylic acid
- 6,8-Dichloro-2-hydroxy-4-quinolinecarboxylic acid
Uniqueness
6-Chloro-2-{4-[(E)-2-phenyl-1-ethenyl]phenyl}-4-quinolinecarboxylic acid is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C24H16ClNO2 |
|---|---|
分子量 |
385.8 g/mol |
IUPAC名 |
6-chloro-2-[4-[(E)-2-phenylethenyl]phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C24H16ClNO2/c25-19-12-13-22-20(14-19)21(24(27)28)15-23(26-22)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-15H,(H,27,28)/b7-6+ |
InChIキー |
AYPLFWDGEPTQRA-VOTSOKGWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate](/img/structure/B11093763.png)
![5-cyano-2-methyl-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11093772.png)
![4-[3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B11093778.png)
![12-(biphenyl-4-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11093793.png)
![2-chloro-N-{4-[(phenylcarbonyl)amino]phenyl}-5-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B11093797.png)
![4-[(4-Carboxyphenyl)carbamoyl]benzene-1,2-dicarboxylic acid](/img/structure/B11093800.png)

![ethyl [1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]carbamate](/img/structure/B11093816.png)
![2,2,5-Trimethyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11093818.png)

![2,2'-{Benzene-1,3-diylbis[(2,5-dioxopyrrolidine-1,3-diyl)sulfanediyl]}bis[6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile]](/img/structure/B11093825.png)

![6-{(3E)-2-(4-bromophenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}hexanoic acid](/img/structure/B11093833.png)
